CY-09

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

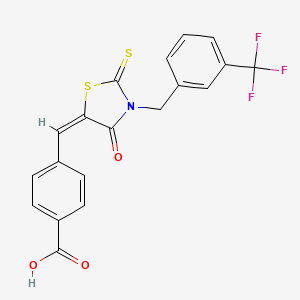

4-[(E)-[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTINRHPPGAPLD-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CY-09 on the NLRP3 Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. CY-09 has emerged as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the molecular mechanism of action of this compound, detailing its direct interaction with NLRP3, its impact on enzymatic activity, and the consequent effects on inflammasome assembly and activation. This document synthesizes key quantitative data and detailed experimental methodologies to serve as a comprehensive resource for researchers in the field of inflammation and drug discovery.

Introduction

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Due to its central role in inflammation, the NLRP3 inflammasome is a prime therapeutic target. This compound is a selective and direct inhibitor of NLRP3, demonstrating therapeutic potential in preclinical models of inflammatory disorders.[1][2] This guide elucidates the core mechanism by which this compound exerts its inhibitory effects.

Mechanism of Action of this compound

This compound employs a multi-faceted mechanism to inhibit the NLRP3 inflammasome, primarily by directly targeting the NLRP3 protein itself. The core actions of this compound are:

-

Direct Binding to the NLRP3 NACHT Domain: this compound directly binds to the NACHT domain of NLRP3.[1][2] Specifically, it interacts with the ATP-binding motif, also known as the Walker A motif.[3][4] This interaction is selective for NLRP3, with no significant binding to other NLRs such as NLRC4 or NLRP1.[1]

-

Inhibition of NLRP3 ATPase Activity: The NACHT domain of NLRP3 possesses intrinsic ATPase activity, which is essential for its function. By occupying the ATP-binding pocket, this compound competitively inhibits this ATPase activity.[1][2][3] This inhibition is crucial as ATP hydrolysis is a prerequisite for the conformational changes required for NLRP3 activation.

-

Blockade of Inflammasome Assembly: The inhibition of NLRP3's ATPase activity prevents the subsequent oligomerization of NLRP3 monomers.[1][5] This blockade of NLRP3 oligomerization is a critical upstream event that, in turn, prevents the recruitment and oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][5] Consequently, the entire assembly of the inflammasome complex is halted.

-

Specificity of Action: Importantly, this compound does not affect the initial priming step of NLRP3 activation, such as the lipopolysaccharide (LPS)-induced upregulation of NLRP3 expression or its ubiquitination.[1] Its action is specific to the activation and assembly phase of the inflammasome.

The following diagram illustrates the signaling pathway of NLRP3 inflammasome activation and the point of intervention by this compound.

Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with NLRP3 and its biological effects.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Cell/System Type | Reference |

| Binding Affinity (Kd) | ~500 nM | Purified GFP-NLRP3 | [6][7] |

| NLRP3 ATPase Inhibition | 0.1 - 1 µM | Purified human NLRP3 | [1][2] |

| Caspase-1/IL-1β Inhibition | 1 - 10 µM | LPS-primed BMDMs | [5] |

Table 2: Cytochrome P450 Inhibition Profile of this compound

| Enzyme | IC50 (µM) | Reference |

| CYP1A2 | 18.9 | [8] |

| CYP2C9 | 8.18 | [8] |

| CYP2C19 | >50 | [8] |

| CYP2D6 | >50 | [8] |

| CYP3A4 | 26.0 | [8] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidate the mechanism of action of this compound are provided below.

Biotin-CY-09 Pull-Down Assay

This assay is used to demonstrate the direct binding of this compound to NLRP3 in a cellular context.

-

Cell Culture and Lysis:

-

Prime Bone Marrow-Derived Macrophages (BMDMs) with 1 µg/mL LPS for 4 hours.

-

Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.

-

Clarify the lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

-

Pull-Down Procedure:

-

Incubate the cell lysate with varying concentrations of biotinylated this compound (biotin-CY-09) for 2 hours at 4°C with gentle rotation.

-

For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound for 1 hour before adding biotin-CY-09.

-

Add streptavidin-agarose beads to the lysate and incubate for an additional 2 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using an anti-NLRP3 antibody.

-

The logical workflow for this experiment is depicted in the following diagram.

Caption: Workflow for the Biotin-CY-09 pull-down assay.

In Vitro NLRP3 ATPase Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified NLRP3.

-

Reaction Setup:

-

In a 96-well plate, add purified recombinant human NLRP3 protein to a reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 25 µM.

-

-

ATPase Activity Measurement:

-

Incubate the reaction mixture for 40-60 minutes at 37°C.

-

Measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This is a luminescence-based assay that correlates the amount of light produced with the amount of ADP generated.

-

Alternatively, measure the release of free phosphate using a malachite green-based colorimetric assay.

-

-

Data Analysis:

-

Calculate the percentage of ATPase activity relative to the vehicle control.

-

Determine the IC50 value of this compound for NLRP3 ATPase inhibition.

-

ASC Oligomerization Assay

This assay visualizes the effect of this compound on the downstream event of ASC oligomerization.

-

Cell Treatment:

-

Prime BMDMs with 1 µg/mL LPS for 4 hours.

-

Pre-treat the cells with this compound or vehicle for 30 minutes.

-

Stimulate the cells with an NLRP3 activator, such as nigericin (5 µM), for 30-60 minutes.

-

-

Cross-linking and Fractionation:

-

Lyse the cells in a buffer containing 0.5% Triton X-100.

-

Pellet the insoluble fraction, which contains the ASC oligomers, by centrifugation.

-

Resuspend the pellet and cross-link the proteins with 2 mM disuccinimidyl suberate (DSS) for 30 minutes at room temperature.

-

Quench the cross-linking reaction with Tris buffer.

-

-

Analysis:

-

Analyze the cross-linked proteins by SDS-PAGE and Western blotting using an anti-ASC antibody. ASC monomers, dimers, and high-molecular-weight oligomers can be visualized.

-

The relationship between this compound's actions is summarized in the diagram below.

Caption: Logical flow of this compound's inhibitory mechanism on the NLRP3 inflammasome.

Conclusion

This compound is a specific and direct inhibitor of the NLRP3 inflammasome that functions by binding to the ATP-binding site within the NACHT domain of NLRP3. This interaction abrogates the protein's ATPase activity, which is a critical step for its activation. Consequently, this compound prevents NLRP3 oligomerization and the subsequent assembly of the entire inflammasome complex. The detailed mechanistic understanding and methodologies provided in this guide offer a valuable resource for the continued investigation of NLRP3-driven inflammation and the development of novel therapeutics.

References

- 1. adipogen.com [adipogen.com]

- 2. usherbrooke.ca [usherbrooke.ca]

- 3. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking. | Semantic Scholar [semanticscholar.org]

- 4. Inflammasome [labome.com]

- 5. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neb.com [neb.com]

- 7. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

The NLRP3 Inflammasome Inhibitor CY-09: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The small molecule CY-09 has emerged as a potent and selective direct inhibitor of the NLRP3 inflammasome, showing significant therapeutic potential in preclinical models of cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, and gout. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to facilitate further research and development of NLRP3-targeted therapeutics.

Introduction

The NLRP3 inflammasome is a multiprotein complex that, upon activation by a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. This process is crucial for host defense but, when uncontrolled, contributes to the pathology of numerous inflammatory disorders. This compound was identified as a specific and direct inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions.

Discovery of this compound as a Direct NLRP3 Inhibitor

This compound was discovered through a screening process that identified it as a potent inhibitor of NLRP3 inflammasome activation. It was found to directly target the NLRP3 protein, a key advantage over other compounds that have off-target effects. Subsequent studies revealed that this compound directly binds to the ATP-binding motif within the NACHT domain of NLRP3. This interaction inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3]

Synthesis of this compound

The chemical name for this compound is 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid. Its synthesis can be achieved through a Knoevenagel condensation reaction. While a specific, detailed synthesis protocol for this compound is not publicly available in a peer-reviewed journal, a plausible synthetic route can be inferred from the synthesis of similar rhodanine derivatives.

The synthesis likely involves two main steps:

-

N-alkylation of Rhodanine: Rhodanine is first N-alkylated with 1-(bromomethyl)-3-(trifluoromethyl)benzene.

-

Knoevenagel Condensation: The resulting N-substituted rhodanine is then condensed with 4-formylbenzoic acid to yield this compound.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 3-((3-(trifluoromethyl)phenyl)methyl)-2-thioxothiazolidin-4-one

-

To a solution of rhodanine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-(bromomethyl)-3-(trifluoromethyl)benzene (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-alkylated rhodanine derivative.

Step 2: Synthesis of this compound (Knoevenagel Condensation)

-

Dissolve the N-substituted rhodanine from Step 1 (1 equivalent) and 4-formylbenzoic acid (1 equivalent) in a solvent such as acetic acid.

-

Add a catalyst, for example, sodium acetate (3 equivalents).

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

-

If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein. The core mechanism involves:

-

Binding to the NACHT Domain: this compound specifically binds to the Walker A motif (an ATP-binding site) within the NACHT domain of NLRP3.[1][3]

-

Inhibition of ATPase Activity: This binding competitively inhibits the ATPase activity of NLRP3, which is essential for the conformational changes required for its activation.

-

Suppression of Inflammasome Assembly: By preventing NLRP3's ATPase function, this compound blocks its self-oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby inhibiting the formation of the active inflammasome complex.[1]

This direct and specific mechanism of action minimizes off-target effects, making this compound a valuable tool for studying NLRP3 biology and a promising therapeutic candidate.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter | Value | Reference |

| Binding Affinity (Kd) to NLRP3 | 500 nM | [4] |

| Inhibitory Concentration (in BMDMs) | 1-10 µM |

Table 2: Cytochrome P450 Inhibition (IC50)

| Enzyme | IC50 (µM) | Reference |

| CYP1A2 | 18.9 | [2] |

| CYP2C9 | 8.18 | [2] |

| CYP2C19 | >50 | [2] |

| CYP2D6 | >50 | [2] |

| CYP3A4 | 26.0 | [2] |

Table 3: Pharmacokinetics in Mice

| Parameter | Value | Reference |

| Half-life (t1/2) | 2.4 h | |

| Bioavailability | 72% | |

| Area Under the Curve (AUC) | 8,232 (h·ng)/ml |

Key Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.

-

Cell Culture: Culture BMDMs in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

Priming: Seed BMDMs in 12-well plates and prime with 500 ng/mL lipopolysaccharide (LPS) for 4 hours.

-

Inhibition: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30-60 minutes.

-

Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.

-

Analysis: Collect the cell culture supernatants and cell lysates. Analyze IL-1β and caspase-1 p20 in the supernatants by ELISA or Western blot. Analyze pro-IL-1β and NLRP3 expression in the cell lysates by Western blot.

ASC Oligomerization Assay

This assay is used to visualize the effect of this compound on the formation of the ASC speck, a hallmark of inflammasome activation.

-

Cell Treatment: Treat LPS-primed BMDMs with this compound and an NLRP3 activator as described in the previous protocol.

-

Lysis: Lyse the cells with a Triton X-100-based buffer.

-

Centrifugation: Centrifuge the lysates to separate the soluble and insoluble fractions. The ASC oligomers will be in the insoluble pellet.

-

Cross-linking: Resuspend the pellet in PBS and cross-link the proteins with DSS (disuccinimidyl suberate).

-

Western Blot: Analyze the cross-linked pellet by SDS-PAGE and Western blot using an anti-ASC antibody. In activated cells, a high molecular weight smear or distinct bands corresponding to ASC oligomers will be visible, which should be reduced in this compound-treated cells.

In Vivo Mouse Models

CAPS Mouse Model:

-

Animal Model: Use a mouse model that genetically recapitulates CAPS, such as the Nlrp3A350V knock-in mouse.

-

Treatment: Administer this compound (e.g., 20-40 mg/kg, intraperitoneally) or vehicle daily to the mice starting at a specific age.

-

Endpoints: Monitor body weight, survival, and systemic inflammation (e.g., serum IL-1β levels).

Type 2 Diabetes Mouse Model:

-

Animal Model: Induce type 2 diabetes in mice (e.g., C57BL/6J) by feeding a high-fat diet.

-

Treatment: Administer this compound (e.g., 20-40 mg/kg, intraperitoneally) or vehicle daily for several weeks.

-

Endpoints: Monitor blood glucose levels, glucose tolerance, insulin sensitivity, and markers of inflammation in metabolic tissues (e.g., adipose tissue, liver).

Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for assessing this compound's in vitro inhibition of NLRP3.

Logical Relationship of this compound's Mechanism of Action

Caption: The logical cascade of this compound's inhibitory mechanism on NLRP3.

Conclusion

This compound is a well-characterized, potent, and selective direct inhibitor of the NLRP3 inflammasome. Its clear mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models of inflammatory diseases make it an invaluable research tool and a promising therapeutic candidate. This technical guide provides a foundational resource for scientists and researchers working to further understand the role of the NLRP3 inflammasome in disease and to develop novel anti-inflammatory therapies.

References

The NLRP3 Inflammasome Inhibitor CY-09: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CY-09 is a potent and selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. By directly binding to the NACHT domain of NLRP3 and inhibiting its ATPase activity, this compound effectively blocks inflammasome assembly and the subsequent release of pro-inflammatory cytokines, including IL-1β. This targeted mechanism of action has demonstrated therapeutic potential in a range of preclinical models of inflammatory diseases. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization and evaluation.

Molecular Structure and Chemical Properties

This compound, with the chemical formula C₁₉H₁₂F₃NO₃S₂, is a thiazolidinone derivative. Its structure is characterized by a central thiazolidinone ring functionalized with a trifluoromethylphenyl group and a benzoic acid moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid | [1] |

| CAS Number | 1073612-91-5 | [2] |

| Molecular Formula | C₁₉H₁₂F₃NO₃S₂ | [2] |

| Molecular Weight | 423.43 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | DMSO: 15 mg/mLDMF: 30 mg/mL | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action and Biological Activity

This compound is a direct and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the following key steps:

-

Direct Binding to NLRP3: this compound directly binds to the Walker A motif within the NACHT domain of the NLRP3 protein[3]. The binding affinity (Kd) has been determined to be approximately 500 nM[2].

-

Inhibition of ATPase Activity: This binding competitively inhibits the ATPase activity of NLRP3, which is a critical step for its activation and oligomerization[3].

-

Blockade of Inflammasome Assembly: By preventing NLRP3 oligomerization, this compound effectively blocks the assembly of the entire inflammasome complex, which includes the adaptor protein ASC and pro-caspase-1[4].

-

Suppression of Cytokine Release: The inhibition of inflammasome assembly prevents the autocatalytic cleavage of pro-caspase-1 to its active form, caspase-1. This, in turn, blocks the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18[4].

This targeted inhibition of the NLRP3 inflammasome has been demonstrated in various in vitro and in vivo models.

Table 2: In Vitro Activity of this compound

| Assay | Cell Type | Activator | Key Findings | Reference |

| NLRP3 Inflammasome Activation | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin, ATP, MSU | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion. | [4] |

| NLRP3 Inflammasome Activation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Nigericin | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion. | [4] |

| Specificity | BMDMs | AIM2 and NLRC4 activators | No significant inhibition of AIM2 or NLRC4 inflammasomes. | [4] |

Table 3: In Vivo Efficacy of this compound

| Disease Model | Animal Model | Key Findings | Reference |

| Cryopyrin-Associated Autoinflammatory Syndromes (CAPS) | Mouse | Reduced systemic inflammation and increased survival. | [4] |

| Type 2 Diabetes | Mouse | Improved glucose tolerance and insulin sensitivity. | [4] |

| Gout | Mouse | Reduced MSU-induced peritoneal inflammation. | [4] |

| Myocardial Infarction | Mouse | Improved cardiac function and reduced fibrosis. | [1] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Mouse | Reduced hepatic steatosis. | [1] |

| Diabetic Nephropathy | Mouse | Ameliorated kidney injury. | [5] |

Table 4: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference |

| Half-life (t₁/₂) | 2.4 hours | [3] |

| Bioavailability (Oral) | 72% | [3] |

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay in BMDMs

This protocol describes the induction and assessment of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages.

Caption: Workflow for in vitro NLRP3 inflammasome activation in BMDMs.

In Vivo Mouse Model of Gouty Arthritis

This protocol outlines the induction of gouty arthritis in mice and the evaluation of this compound's therapeutic effect.

Caption: Workflow for the in vivo mouse model of gouty arthritis.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the NLRP3 inflammasome signaling pathway.

Caption: this compound inhibits the NLRP3 inflammasome by preventing its activation and assembly.

Conclusion

This compound represents a significant advancement in the development of targeted anti-inflammatory therapeutics. Its well-defined mechanism of action, oral bioavailability, and efficacy in various preclinical models of inflammatory diseases make it a valuable tool for researchers and a promising candidate for further drug development. This guide provides a foundational resource for scientists working with or interested in the therapeutic potential of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-[4-OXO-2-THIOXO-3-(3-TRIFLUOROMETHYL-PHENYL)-THIAZOLIDIN-(5Z)-YLIDENEMETHYL]-BENZOIC ACID [chemicalbook.com]

CY-09: A Deep Dive into its Specificity for the NLRP3 Inflammasome

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide array of sterile inflammatory diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. CY-09 has been identified as a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's specificity for the NLRP3 inflammasome over other inflammasome complexes, such as AIM2, NLRC4, and NLRP1. We will delve into the quantitative data supporting this selectivity, detail the experimental methodologies used for its characterization, and provide visual representations of the key pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein.[1][2][3] Specifically, it binds to the Walker A motif, an ATP-binding site, within the central NACHT domain of NLRP3.[1][5] This binding event competitively blocks the intrinsic ATPase activity of NLRP3, which is an essential prerequisite for its oligomerization and the subsequent assembly of the entire inflammasome complex.[1][3][6] By preventing NLRP3 oligomerization, this compound effectively halts the recruitment of the adaptor protein ASC and pro-caspase-1, thereby inhibiting caspase-1 activation and the downstream processing and release of IL-1β and IL-18.[1][2][3] A critical component in this activation cascade is the NIMA-related kinase 7 (NEK7), which binds to NLRP3 and is necessary for its activation and the formation of the active inflammasome complex.[7][8] this compound's inhibition of NLRP3's conformational changes prevents the productive interaction with NEK7, further contributing to its inhibitory effect.[9][10]

Quantitative Analysis of Specificity

The selectivity of this compound for NLRP3 is supported by direct binding affinity data and comparative functional assays.

| Parameter | Target | Value | Method | Reference |

| Binding Affinity (Kd) | Human GFP-NLRP3 | ~500 nM | Microscale Thermophoresis (MST) | [3] |

| Inhibitory Concentration | NLRP3 ATPase Activity | 0.1 - 1 µM | Malachite Green Phosphate Assay | [1][3] |

| Inhibitory Concentration | IL-1β Secretion (in BMDMs) | 1 - 10 µM | ELISA | [1][2] |

Crucially, studies have demonstrated that this compound does not affect the activation of other key inflammasomes.

| Inflammasome | Activator | Readout | Effect of this compound | Reference |

| AIM2 | Cytosolic poly(dA:dT) | IL-1β Secretion | No effect | [1][3] |

| NLRC4 | Salmonella infection | IL-1β Secretion | No effect | [1][3] |

| NLRP1 | N/A (ATPase activity) | ATPase Activity | No effect | [1][3] |

Furthermore, the specificity of this compound's mechanism was confirmed by testing its effect on the ATPase activity of other related innate immune sensors.

| Protein | Effect of this compound (1 µM) on ATPase Activity | Reference |

| NLRC4 | No effect | [1][3] |

| NLRP1 | No effect | [1][3] |

| NOD2 | No effect | [1][3] |

| RIG-I | No effect | [1][3] |

Experimental Protocols for Specificity Determination

The specificity of this compound was established using a series of well-defined cellular and biochemical assays. Below are detailed methodologies for these key experiments.

Cellular Inflammasome Activation Assays

This protocol is designed to assess the effect of a compound on the activation of different inflammasomes in macrophages.

-

Cell Culture:

-

Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

Alternatively, human THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

-

Inflammasome Priming and Activation:

-

Priming (Signal 1): Macrophages are primed with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 30-60 minutes.

-

Activation (Signal 2):

-

NLRP3: Stimulate with Nigericin (10 µM), ATP (5 mM), or Monosodium Urate (MSU) crystals (200 µg/mL) for 1-2 hours.

-

AIM2: Transfect cells with poly(dA:dT) (1 µg/mL) using a suitable transfection reagent for 6-8 hours.

-

NLRC4: Infect cells with Salmonella typhimurium at a multiplicity of infection (MOI) of 10 for 4-6 hours.

-

-

-

Readouts:

-

IL-1β/IL-18 Measurement: Supernatants are collected, and the concentration of mature IL-1β and IL-18 is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]

-

Caspase-1 Activation: Supernatants and cell lysates are collected. Active caspase-1 (p20 subunit) in the supernatant and pro-caspase-1 in the lysate are detected by Western blot.[11]

-

ASC Oligomerization: Cell lysates are cross-linked, and ASC oligomers ("specks") are visualized by Western blot after separation on a semi-denaturing detergent agarose gel electrophoresis (SDD-AGE).[3]

-

Biochemical ATPase Activity Assay

This assay directly measures the enzymatic activity of purified NLR proteins.

-

Protein Purification:

-

Human NLRP3, NLRC4, NLRP1, NOD2, and RIG-I proteins (often with a purification tag like Flag or His) are expressed in and purified from an expression system (e.g., HEK293T cells or insect cells).

-

-

ATPase Assay Protocol:

-

Purified protein (e.g., 1 µg of NLRP3) is incubated in an ATPase assay buffer (containing ATP and MgCl₂) at 37°C.

-

This compound is added at various concentrations (e.g., 0.1, 0.5, 1 µM) to the reaction mixture.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes).

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. A common method is the malachite green assay, where the malachite green-molybdate reagent forms a colored complex with free phosphate, which can be quantified by measuring absorbance at ~620 nm.

-

-

Data Analysis:

-

The percentage of ATPase activity inhibition is calculated relative to the vehicle-treated control.

-

Direct Binding Assays

These methods confirm the physical interaction between this compound and its target protein.

-

Pull-Down Assay:

-

This compound is synthesized with a biotin tag (biotin-CY-09).

-

HEK293T cells are transfected to overexpress Flag-tagged NLRP3, NLRC4, AIM2, etc.

-

Cell lysates are incubated with biotin-CY-09.

-

Streptavidin-coated beads are added to the lysate to pull down the biotin-CY-09 and any bound proteins.

-

The beads are washed, and the bound proteins are eluted and analyzed by Western blot using an anti-Flag antibody to detect the presence of the target protein.[1]

-

-

Microscale Thermophoresis (MST):

-

Purified, fluorescently labeled NLRP3 (e.g., GFP-NLRP3) is mixed with a serial dilution of this compound.

-

The mixtures are loaded into capillaries, and a microscopic temperature gradient is applied.

-

The movement of the fluorescent protein along this gradient (thermophoresis) changes upon ligand binding.

-

This change is measured and used to calculate the dissociation constant (Kd), quantifying the binding affinity between this compound and NLRP3.[3]

-

Conclusion

References

- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rupress.org [rupress.org]

- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammasome [labome.com]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NEK7 accelerates NLRP3 inflammasome activation | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 11. mdpi.com [mdpi.com]

- 12. The Selective NLRP3-Inflammasome Inhibitor this compound Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound attenuates the progression of osteoarthritis via inhibiting NLRP3 inflammasome-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of CY-09's Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CY-09, a selective and direct inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. This compound has emerged as a critical tool for studying inflammatory pathways and as a promising therapeutic candidate for a range of NLRP3-driven diseases. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual diagrams of the relevant biological and experimental processes.

Core Mechanism of Action

This compound is a small-molecule inhibitor that specifically and directly targets the NLRP3 protein, a key sensor in the innate immune system.[1][2] Its inhibitory action is centered on the NACHT domain of NLRP3, which possesses essential ATPase activity required for inflammasome activation.[3][4]

The primary mechanism involves this compound directly binding to the ATP-binding motif (Walker A site) within the NACHT domain.[2][4] This binding event competitively blocks ATP from accessing the site, thereby inhibiting the inherent ATPase activity of NLRP3.[3][5] The inhibition of ATPase activity is a critical upstream event that prevents the subsequent conformational changes required for NLRP3 oligomerization.[1][2] By preventing NLRP3 from assembling into a larger complex, this compound effectively halts the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thus suppressing the formation and activation of the entire inflammasome complex.[2][3] Consequently, the downstream effects, including the autocatalytic cleavage of pro-caspase-1 into active caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, are robustly inhibited.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the potency, binding affinity, and selectivity of this compound based on in vitro assays.

Table 1: Inhibitory Activity of this compound

| Target/Assay | Cell Type/System | IC50 Value | Reference |

|---|---|---|---|

| NLRP3 Inflammasome | Mouse BMDMs | 6 µM | [6] |

| Cytochrome P450 1A2 | Enzyme Assay | 18.9 µM | [7] |

| Cytochrome P450 2C9 | Enzyme Assay | 8.18 µM | [7] |

| Cytochrome P450 2C19 | Enzyme Assay | >50 µM | [7] |

| Cytochrome P450 2D6 | Enzyme Assay | >50 µM | [7] |

| Cytochrome P450 3A4 | Enzyme Assay | 26.0 µM |[7] |

Table 2: Binding Affinity and Selectivity

| Parameter | Target Protein | Method | Value | Reference |

|---|---|---|---|---|

| Dissociation Constant (Kd) | NLRP3 NACHT Domain | Microscale Thermophoresis (MST) | 500 nM | [8] |

| ATPase Activity Inhibition | Purified Human NLRP3 | Phosphate Release Assay | 0.1 - 1 µM (Dose-dependent) | [3][5] |

| ATPase Activity Inhibition | Purified NLRC4, NLRP1, NOD2, RIG-I | Phosphate Release Assay | No effect at 1 µM |[3][8] |

Signaling and Experimental Diagrams

Visual representations of the signaling pathway, experimental workflow, and binding mechanism are provided below to facilitate a deeper understanding.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rupress.org [rupress.org]

- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

Methodological & Application

Protocol for Dissolving and Preparing CY-09 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the NACHT domain of NLRP3, inhibiting its ATPase activity, which is crucial for inflammasome assembly and activation.[1][3][4] This mechanism prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1][4] Due to its therapeutic potential in NLRP3-driven inflammatory diseases, such as cryopyrin-associated autoinflammatory syndrome (CAPS), type 2 diabetes, and gout, robust and reproducible protocols for its in vivo application are essential.[1][5] This document provides detailed application notes and protocols for the dissolution and preparation of this compound for in vivo studies.

Quantitative Data Summary

For consistent and comparable experimental outcomes, the following table summarizes the key quantitative data for this compound formulation and administration.

| Parameter | Value | Reference |

| Molecular Weight | 423.43 g/mol | [6] |

| In Vivo Dosage Range | 2.5 - 10 mg/kg | [7][8] |

| Administration Routes | Intraperitoneal (i.p.), Intravenous (i.v.), Oral | [1][7] |

| Bioavailability (Oral) | 72% | [7] |

| Half-life (in mice) | 2.4 hours | [7] |

Experimental Protocols

Protocol 1: Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Administration

This protocol is suitable for achieving a clear solution for systemic administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% NaCl in sterile water)

Procedure:

-

Prepare Stock Solution:

-

Prepare Vehicle:

-

In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

-

-

Final Formulation:

-

To prepare the final working solution, add the this compound stock solution to the pre-mixed vehicle. For example, to prepare a 1 mL working solution, add 100 µL of a 25 mg/mL this compound in DMSO stock to a mixture of 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.[2]

-

Vortex the solution thoroughly until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

-

It is recommended to prepare the working solution fresh on the day of the experiment.[2]

-

Solubility: ≥ 2.5 mg/mL (5.90 mM)[2]

Protocol 2: Formulation for Oral Administration (Corn Oil-based)

This protocol provides a formulation suitable for oral gavage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

Corn Oil

Procedure:

-

Prepare Stock Solution:

-

Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[2]

-

-

Final Formulation:

-

Add the this compound DMSO stock solution to corn oil to achieve the final desired concentration. The recommended volumetric ratio is 10% DMSO and 90% Corn Oil.[2]

-

For example, to prepare 1 mL of the final solution, add 100 µL of a 25 mg/mL this compound in DMSO stock to 900 µL of corn oil.[2]

-

Mix thoroughly by vortexing.

-

Solubility: ≥ 2.5 mg/mL (5.90 mM)[2]

Note: For continuous dosing periods exceeding half a month, this protocol should be used with caution.[2]

Protocol 3: Formulation as a Suspension for Oral Administration

This protocol is an alternative for oral administration, resulting in a suspension.

Materials:

-

This compound powder

-

0.5% Carboxymethylcellulose sodium (CMC-Na) in saline

Procedure:

-

Prepare Vehicle:

-

Prepare a 0.5% (w/v) solution of CMC-Na in saline.

-

-

Final Formulation:

-

Suspend the required amount of this compound powder directly in the 0.5% CMC-Na/saline vehicle.

-

Ultrasonication is required to achieve a uniform suspension.[2]

-

Solubility: 1.5 mg/mL (3.54 mM) as a suspended solution.[2]

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway inhibited by this compound. Pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) trigger a priming signal, leading to the upregulation of NLRP3 and pro-IL-1β. A second activation signal leads to the assembly of the NLRP3 inflammasome, which this compound directly inhibits.

Caption: this compound inhibits NLRP3 inflammasome activation.

Experimental Workflow for this compound Preparation

This diagram outlines the key steps for preparing this compound for in vivo administration.

Caption: Workflow for preparing this compound for in vivo use.

References

- 1. rupress.org [rupress.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

Recommended working concentration of CY-09 for THP-1 cells

Harnessing the Potency of CY-09: A Selective NLRP3 Inflammasome Inhibitor in THP-1 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide array of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. This compound has emerged as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This document provides detailed application notes and experimental protocols for utilizing this compound to study NLRP3-mediated inflammatory responses in the human monocytic THP-1 cell line, a cornerstone model for immunological research.

Mechanism of Action: this compound directly targets the NLRP3 protein, binding to the ATP-binding motif within the NACHT domain.[1][2] This interaction inhibits the ATPase activity of NLRP3, a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[1] By preventing inflammasome formation, this compound effectively blocks the activation of caspase-1 and the subsequent processing and release of IL-1β.[1]

Quantitative Data Summary

The following tables summarize the recommended working concentrations and key molecular targets of this compound.

Table 1: Recommended Working Concentrations of this compound

| Parameter | Concentration | Cell Type | Notes |

| NLRP3 Inhibition | 1 - 10 µM | LPS-primed bone marrow-derived macrophages (BMDMs) | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion.[1] |

| NLRP3 Inhibition | 1 µM | THP-1 cells | Effective concentration for inhibiting nigericin-induced NLRP3 inflammasome activation. |

| In vivo efficacy | 2.5 - 5 mg/kg | Mice | Demonstrates therapeutic effects in mouse models of inflammatory diseases. |

Table 2: Molecular and Cellular Effects of this compound

| Effect | Target | Outcome |

| Inhibition of ATPase Activity | NLRP3 NACHT domain | Prevents conformational changes required for activation.[1][2] |

| Blockade of Inflammasome Assembly | NLRP3 Oligomerization | Suppresses the recruitment of ASC and pro-caspase-1.[1] |

| Reduction of Cytokine Release | Pro-IL-1β cleavage | Decreases secretion of mature IL-1β.[1][3] |

| Inhibition of Pyroptosis | Caspase-1 activation | Prevents inflammatory cell death. |

Experimental Protocols

Herein are detailed protocols for the culture of THP-1 cells, their differentiation into macrophages, induction of NLRP3 inflammasome activation, and subsequent analysis of this compound's inhibitory effects.

THP-1 Cell Culture and Differentiation

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well tissue culture plates

Protocol:

-

Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Subculture the cells every 3-4 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

Differentiation:

-

Seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Add PMA to a final concentration of 50-100 ng/mL.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. Differentiated macrophages will become adherent and exhibit a more spread-out morphology.

-

After differentiation, gently aspirate the PMA-containing medium and wash the cells twice with pre-warmed sterile PBS.

-

Add fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with experiments.

-

NLRP3 Inflammasome Activation and this compound Treatment

Materials:

-

Differentiated THP-1 macrophages

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound (dissolved in DMSO)

-

Opti-MEM™ I Reduced Serum Medium

Protocol:

-

Priming (Signal 1):

-

This compound Inhibition:

-

Following the priming step, add this compound at the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) should be run in parallel.

-

Incubate for 30-60 minutes at 37°C.

-

-

Activation (Signal 2):

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA). Centrifuge at 300 x g for 5 minutes to pellet any detached cells and collect the clear supernatant.

-

Cell Lysate: Wash the adherent cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis.

-

Analysis of NLRP3 Inflammasome Inhibition

Protocol:

-

Coat a 96-well ELISA plate with a capture antibody specific for human IL-1β overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Add the collected cell culture supernatants (and standards) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for human IL-1β. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

Protocol:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of human caspase-1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

Protocol:

-

Seed and differentiate THP-1 cells on glass coverslips in a 24-well plate.

-

Perform the NLRP3 inflammasome activation and this compound treatment as described in Protocol 2.

-

After the activation step, gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against ASC for 1 hour at room temperature.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the ASC specks using a fluorescence or confocal microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm of activated cells.

Visualizations

Caption: NLRP3 Inflammasome Activation Pathway and this compound Inhibition.

Caption: Experimental Workflow for Assessing this compound Efficacy in THP-1 Cells.

References

- 1. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Utilizing CY-09 for Investigating the Role of the NLRP3 Inflammasome in Metabolic Diseases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic diseases such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD) are characterized by chronic, low-grade inflammation, often termed "metaflammation". A key player in this process is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a cytosolic multi-protein complex that responds to a variety of metabolic danger signals (DAMPs), including excess glucose, ceramides, fatty acids, and cholesterol crystals. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18, which drive inflammatory responses and contribute to insulin resistance and tissue damage.

CY-09 is a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome. It functions by binding directly to the ATP-binding motif (Walker A) within the NACHT domain of the NLRP3 protein. This interaction inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex. By preventing inflammasome activation, this compound effectively blocks the maturation and secretion of IL-1β and IL-18. Its specificity for NLRP3 over other inflammasomes like AIM2 and NLRC4 makes it an invaluable tool for elucidating the specific role of the NLRP3 pathway in metabolic disease pathogenesis.

NLRP3 Inflammasome Activation and Inhibition by this compound

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components (like LPS) or endogenous cytokines (like TNF-α) that activate transcription factors such as NF-κB. This leads to the transcriptional upregulation of NLRP3 itself and the inactive cytokine precursor, pro-IL-1β.

-

Activation (Signal 2): A second, diverse stimulus, such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances (e.g., monosodium urate), triggers the assembly of the inflammasome. This step involves NLRP3's ATPase activity and leads to its oligomerization, recruitment of the adaptor protein ASC, and subsequent activation of pro-caspase-1.

This compound acts directly on the activation step, as illustrated in the pathway diagram below.

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Application Notes and Protocols for In Vivo Administration of CY-09 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 is a potent and selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] It functions by directly binding to the ATP-binding motif within the NACHT domain of NLRP3, which in turn inhibits its ATPase activity.[1][2] This action prevents the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. Consequently, this compound curtails the release of pro-inflammatory cytokines IL-1β and IL-18. Given its targeted mechanism, this compound has been investigated as a therapeutic agent in various preclinical mouse models of inflammatory conditions, including neurodegenerative diseases, metabolic disorders, and acute inflammation.

These application notes provide a comprehensive overview of the established in vivo administration routes for this compound in mouse models, complete with detailed experimental protocols and a summary of key quantitative data from published studies.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response. Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This compound directly interferes with this pathway at the initial activation step of NLRP3.

Quantitative Data Summary

The efficacy of this compound has been quantified across several mouse models. The following tables summarize key pharmacokinetic properties and therapeutic outcomes.

Pharmacokinetic Profile in C57BL/6J Mice

| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) | Citation |

| Half-life (t½) | 2.4 hours | 2.4 hours | [3][4] |

| AUC | 8,232 (h·ng)/ml | 8,232 (h·ng)/ml | [3][4] |

| Bioavailability | - | 72% | [3][4] |

Efficacy in Disease Models

| Disease Model | Mouse Strain | Administration Route & Dosage | Key Findings | Citation |

| Alzheimer's Disease | 3xTg-AD | Intraperitoneal, 2.5 mg/kg daily for 6 weeks | - Reduced NLRP3, Caspase-1, and IL-1β in the brain- Increased expression of glucose transporters GLUT1 and GLUT4- Improved performance in glucose and insulin tolerance tests | [5] |

| MSU-Induced Peritonitis | C57BL/6J | Intraperitoneal, 40 mg/kg (single dose) | - Significantly suppressed IL-1β production in serum and peritoneal cavity- Reduced neutrophil influx into the peritoneal cavity | [6][7] |

| Inflammatory Pain | C57BL/6J | Intraperitoneal, 5 mg/kg (single dose) | - Inhibited thermal hyperalgesia- Reduced paw licking time- Decreased levels of IL-6, TNF-α, and IL-1β in paw tissue | [8] |

| Type 2 Diabetes | C57BL/6J (High-Fat Diet) | Intraperitoneal, 2.5 mg/kg daily for 6 weeks | - Reduced food intake and weight gain- Lowered fasting blood glucose and insulin levels- Improved insulin sensitivity | [6] |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mice via various routes.

General Preparation of this compound Formulation

This compound is soluble in DMSO. For in vivo applications, it is crucial to use a vehicle that ensures solubility and is well-tolerated by the animals. A commonly used vehicle is a mix of DMSO, a surfactant like Solutol HS 15 (or Polyoxyl 15 hydroxystearate), and saline.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Solutol HS 15 or Polyoxyl 15 hydroxystearate

-

Sterile saline (0.9% NaCl)

Procedure for a 10% DMSO, 10% Surfactant, 80% Saline Vehicle:

-

Weigh the required amount of this compound powder.

-

Prepare a stock solution by dissolving this compound in DMSO.

-

In a separate sterile tube, add the surfactant (Solutol HS 15 or Polyoxyl 15 hydroxystearate).

-

Add the this compound/DMSO stock solution to the surfactant and mix thoroughly.

-

Add the sterile saline incrementally while vortexing to create a clear, homogenous solution.

-

The final solution should be prepared fresh before each administration.

Protocol 1: Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for systemic drug delivery in mice.

Application: Alzheimer's Disease Model (3xTg-AD mice)[5]

-

Dosage: 2.5 mg/kg, daily for 6 weeks

-

Vehicle: 10% DMSO, 10% Polyoxyl 15 hydroxystearate, 80% saline

Procedure:

-

Restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid (urine or blood) is drawn back.

-

Inject the this compound solution slowly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress post-injection.

Protocol 2: Intravenous (i.v.) Injection

Intravenous injection, typically via the lateral tail vein, allows for rapid and complete bioavailability.

Application: Pharmacokinetic studies[3]

-

Dosage: 5 mg/kg (single dose)

-

Vehicle: 10% DMSO, 10% Solutol HS 15, 80% saline

Procedure:

-

Place the mouse in a restraining device that allows access to the tail.

-

Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Swab the tail with 70% ethanol.

-

Using a 27-30 gauge needle with the bevel up, insert the needle into one of the lateral tail veins.

-

Once in the vein, a small flash of blood may be visible in the needle hub.

-

Inject the this compound solution slowly and steadily.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Oral Gavage

Oral gavage ensures a precise dose is delivered directly to the stomach.

Application: Pharmacokinetic studies[3]

-

Dosage: 10 mg/kg (single dose)

-

Vehicle: 10% DMSO, 10% Solutol HS 15, 80% saline

Procedure:

-

Measure the distance from the mouse's mouth to the last rib to determine the appropriate depth for the gavage needle.

-

Restrain the mouse firmly by the scruff of the neck to keep the head and body in a straight line.

-

Gently insert a flexible, ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

-

Administer the this compound solution.

-

Slowly remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows for evaluating this compound in different mouse models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rupress.org [rupress.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

CY-09: Application Notes and Protocols for the Study of Autoinflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, for studying various autoinflammatory disease models. Detailed protocols for in vitro and in vivo experiments are provided to facilitate research into NLRP3-driven inflammation.

Introduction

Autoinflammatory diseases are a group of disorders characterized by recurrent episodes of inflammation, driven by the innate immune system. The NOD-like receptor protein 3 (NLRP3) inflammasome is a key multiprotein complex that plays a central role in the pathogenesis of many of these diseases. Upon activation by a wide range of pathogen- and damage-associated molecular patterns (PAMPs and DAMPs), the NLRP3 inflammasome triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, leading to inflammatory responses.

This compound is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[1][2] This action prevents NLRP3 oligomerization and the subsequent assembly of the inflammasome complex, ultimately blocking the activation of caspase-1 and the release of mature IL-1β.[1][2] this compound has shown therapeutic efficacy in several preclinical models of autoinflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, and type 2 diabetes.[1][3]

Mechanism of Action

The inhibitory action of this compound is highly specific to the NLRP3 inflammasome. Studies have shown that it does not affect the activation of other inflammasomes, such as AIM2 and NLRC4, nor does it interfere with the upstream NF-κB signaling pathway responsible for priming the inflammasome.[1][4]

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

Caption: NLRP3 Inflammasome Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various in vitro and in vivo models of autoinflammatory diseases.

Table 1: In Vitro Efficacy of this compound on NLRP3 Inflammasome Activation

| Cell Type | Activator | This compound Concentration (µM) | Readout | % Inhibition (approx.) | Reference |

| LPS-primed BMDMs | Nigericin | 1 | IL-1β Secretion | >90% | [1] |

| LPS-primed BMDMs | ATP | 10 | IL-1β Secretion | >95% | [1] |

| LPS-primed BMDMs | MSU | 10 | Caspase-1 Activation | >90% | [2] |

| Human PBMCs | Nigericin | 10 | IL-1β Production | >80% | [1] |

BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; ATP: Adenosine Triphosphate; MSU: Monosodium Urate.

Table 2: In Vivo Efficacy of this compound in Autoinflammatory Disease Models

| Disease Model | Animal | This compound Dose | Administration Route | Readout | Result | Reference |

| CAPS | NLRP3 Mutant Mice | 2.5 mg/kg/day | i.p. | Survival | Increased survival up to 48 days | [1] |

| Gout (Peritonitis) | C57BL/6J Mice | 40 mg/kg | i.p. | Peritoneal IL-1β | Significant reduction | [2] |

| Gout (Peritonitis) | C57BL/6J Mice | 40 mg/kg | i.p. | Peritoneal Neutrophil Influx | Significant reduction | [2] |

| Type 2 Diabetes | High-Fat Diet Mice | 2.5 mg/kg/day | i.p. | Blood Glucose | Significantly reduced | [1] |

| Inflammatory Pain | LPS-induced Mice | 5 mg/kg | i.p. | Paw IL-1β levels | Significantly reduced | [5] |

CAPS: Cryopyrin-Associated Periodic Syndromes; i.p.: Intraperitoneal.

Experimental Protocols

Below are detailed protocols for utilizing this compound in common experimental models of autoinflammatory diseases.

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of this compound's inhibitory effect.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS)

-

This compound (solubilized in DMSO)

-

NLRP3 activator (e.g., Nigericin, ATP, or MSU crystals)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kit for mouse IL-1β

-

Reagents for Western blotting (lysis buffer, antibodies for caspase-1)

Procedure:

-

Cell Culture: Plate BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30-60 minutes.

-

NLRP3 Activation: Add the NLRP3 activator of choice (e.g., 10 µM Nigericin for 1 hour, 5 mM ATP for 30 minutes, or 150 µg/mL MSU for 6 hours).

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for IL-1β measurement by ELISA.

-

Cell Lysate: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis of cleaved caspase-1.

-

-

Analysis:

-

Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Perform Western blotting on the cell lysates to detect the p20 subunit of cleaved caspase-1.

-

Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Gout (MSU-induced Peritonitis)

This protocol outlines the procedure for inducing peritonitis in mice using monosodium urate (MSU) crystals and evaluating the therapeutic effect of this compound.

Materials:

-

C57BL/6J mice (8-10 weeks old)

-

Monosodium Urate (MSU) crystals (prepared as a sterile suspension in PBS)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 10% Solutol HS 15, 80% saline)[1]

-

Sterile PBS

-

ELISA kit for mouse IL-1β

-

Reagents for cell counting (e.g., hemocytometer or automated cell counter)

-

Flow cytometry antibodies for neutrophils (e.g., anti-Ly6G)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

This compound Administration: Administer this compound (e.g., 40 mg/kg) or vehicle solution via intraperitoneal (i.p.) injection.[2]

-

Induction of Peritonitis: 30 minutes after this compound administration, induce peritonitis by i.p. injection of MSU crystals (e.g., 1 mg in 0.5 mL sterile PBS).

-

Sample Collection: 6 hours after MSU injection, euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and then carefully aspirating the fluid.

-

Analysis:

-

Cell Infiltration: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet and count the total number of cells. For specific quantification of neutrophils, use flow cytometry with neutrophil-specific markers.

-

Cytokine Measurement: Use the cell-free supernatant from the lavage fluid to measure the concentration of IL-1β by ELISA.

-

Protocol 3: Evaluation of this compound in a Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS)

This protocol describes a long-term treatment study using a genetic mouse model of CAPS to assess the effect of this compound on survival and systemic inflammation.

Materials:

-

NLRP3 mutant mice (e.g., Nlrp3 R258W knock-in mice)

-

This compound

-

Vehicle solution

-

Equipment for monitoring body weight and clinical signs of inflammation.

Procedure:

-

Animal Model: Use a colony of NLRP3 mutant mice that exhibit a spontaneous inflammatory phenotype.

-

Treatment Initiation: Begin daily i.p. injections of this compound (e.g., 2.5 mg/kg) or vehicle in neonatal or young adult mice, depending on the experimental design.[1]

-

Monitoring:

-

Survival: Monitor the survival of the mice daily.

-

Body Weight: Record the body weight of each mouse regularly (e.g., every other day).

-

Clinical Scoring: Assess the clinical signs of inflammation (e.g., skin lesions, joint swelling, posture) using a standardized scoring system.

-

-

Data Analysis: Compare the survival curves, body weight changes, and clinical scores between the this compound-treated and vehicle-treated groups.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of autoinflammatory disease.

Caption: General In Vivo Experimental Workflow for this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in autoinflammatory diseases. Its high specificity and demonstrated in vivo efficacy make it an excellent candidate for both mechanistic studies and preclinical evaluation of NLRP3-targeted therapies. The protocols provided here offer a starting point for researchers to design and execute robust experiments to further elucidate the therapeutic potential of NLRP3 inhibition.

References

Application of CY-09 in the Study of Sterile Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile inflammation is a critical component of the host defense system, but its dysregulation can lead to a variety of autoinflammatory and autoimmune diseases. A key player in sterile inflammation is the NLRP3 inflammasome, a multi-protein complex that, upon activation by a wide range of danger-associated molecular patterns (DAMPs), triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for investigating the role of NLRP3-mediated inflammation in various pathological conditions.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in studying sterile inflammation.

Mechanism of Action

This compound directly targets the NLRP3 protein, a key component of the inflammasome complex.[1][2] Specifically, this compound binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[4] This binding competitively inhibits the intrinsic ATPase activity of NLRP3, which is an essential step for its oligomerization and the subsequent assembly of the entire inflammasome complex.[1][2] By preventing NLRP3 oligomerization, this compound effectively blocks the recruitment of the adaptor protein ASC and pro-caspase-1, thereby inhibiting caspase-1 activation and the maturation and secretion of IL-1β and IL-18.[1][3] Importantly, this compound has been shown to be specific for the NLRP3 inflammasome, with no significant effect on other inflammasomes like AIM2 and NLRC4, or on the NF-κB signaling pathway responsible for priming the inflammasome.[1][2]

Caption: Mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Activator | Measured Endpoint | Effective Concentration | Reference |